Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate

Lipophilicity Drug-likeness Regioisomer comparison

Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate (CAS 333321-49-6) is a synthetic N-arylsulfonylglycinate methyl ester with the molecular formula C₁₂H₁₇NO₆S and a molecular weight of 303.33 g/mol. It belongs to a broader class of N-sulfonylglycine derivatives that have been explored in patent literature as hypoglycemic agents, herbicides, and enzyme inhibitor scaffolds.

Molecular Formula C12H17NO6S
Molecular Weight 303.33
CAS No. 333321-49-6
Cat. No. B2717730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate
CAS333321-49-6
Molecular FormulaC12H17NO6S
Molecular Weight303.33
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)OC
InChIInChI=1S/C12H17NO6S/c1-17-9-5-6-10(11(7-9)18-2)13(20(4,15)16)8-12(14)19-3/h5-7H,8H2,1-4H3
InChIKeyOYAMXRMIFWHTMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate (CAS 333321-49-6) – Chemical Class & Procurement Baseline


Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate (CAS 333321-49-6) is a synthetic N-arylsulfonylglycinate methyl ester with the molecular formula C₁₂H₁₇NO₆S and a molecular weight of 303.33 g/mol [1]. It belongs to a broader class of N-sulfonylglycine derivatives that have been explored in patent literature as hypoglycemic agents, herbicides, and enzyme inhibitor scaffolds [2]. The compound features a 2,4-dimethoxyphenyl ring, a methylsulfonyl group, and a methyl ester terminus, differentiating it from common N-phenylglycine analogs and from regioisomeric variants (2,5-dimethoxy, 3,4-dimethoxy) that may exhibit altered physicochemical and biological profiles [3].

Why Generic Substitution Fails for Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate – Structural Differentiation Within the N-Arylsulfonylglycinate Family


Despite sharing a common glycinate core, N-arylsulfonylglycinates are highly sensitive to substitution patterns. The 2,4-dimethoxy substitution directs distinct electronic, steric, and lipophilic properties compared to regioisomeric 2,5- or 3,4-dimethoxy analogs, altering key computed drug-likeness parameters such as XLogP3 and topological polar surface area (TPSA) [1]. The methyl ester is hydrolytically labile and serves as a prodrug motif or synthetic handle, meaning the free acid (CAS 363572-86-5) cannot be interchanged without altering membrane permeability and target engagement . Commercial purity also differs across vendors (95% vs 98%), which may affect reproducibility in sensitive assays .

Quantitative Differentiation Evidence for Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate – Comparator-Based Data for Procurement Decisions


Computed Lipophilicity (XLogP3) of 2,4-Dimethoxy Isomer vs. Regioisomeric and Core Analogs

The 2,4-dimethoxy substitution pattern on the phenyl ring confers a computed XLogP3 value of 0.9, reflecting moderate lipophilicity significantly different from the unsubstituted N-phenyl analog (higher logP expected) and from the free carboxylic acid form (lower logP) [1]. This value influences membrane permeability predictions and stock solution behavior in DMSO/aqueous assay buffers [2].

Lipophilicity Drug-likeness Regioisomer comparison Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison – 2,4- vs. Regioisomeric Substitution

The target compound exhibits a computed TPSA of 90.5 Ų [1]. Regioisomeric 2,5-dimethoxy and 3,4-dimethoxy analogs maintain identical heavy-atom composition (C₁₂H₁₇NO₆S, MW 303.33) but differ in the spatial orientation of the two methoxy groups on the phenyl ring, which may modulate TPSA and hydrogen-bond acceptor geometry in docking poses within enzyme active sites .

Polar surface area Membrane permeability Blood-brain barrier prediction Regioisomer differentiation

Vendor Purity Differentiation: 98% (Leyan) vs. 95% (AKSci) Baseline

Two vendors supply this compound at differing purity specifications: Leyan offers 98% purity while AKSci specifies 95% minimum purity . The 3-percentage-point differential corresponds to a 2.5-fold difference in maximum impurity burden (2% vs. 5%), which can directly affect dose-response accuracy in biochemical assays when compounds are tested at micromolar concentrations.

Purity specification Lot-to-lot consistency Procurement quality Assay reproducibility

Rotatable Bond Count and Molecular Flexibility vs. Constrained Analogs

The target compound possesses 7 rotatable bonds [1], conferring substantial conformational flexibility relative to more constrained N-phenylsulfonylglycine analogs that incorporate additional ring systems. This flexibility may be advantageous for induced-fit binding but carries an entropic penalty that can reduce binding affinity when compared to pre-organized analogs [2].

Conformational flexibility Entropic penalty Ligand efficiency Scaffold comparison

Hydrogen Bond Acceptor Count vs. Free Acid and Core Glycinate Scaffolds

With 7 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD) [1], this methyl ester is a pure HBA scaffold incapable of acting as a hydrogen bond donor. This contrasts with the free acid form (CAS 363572-86-5), which possesses 1 HBD and may form stronger, directional hydrogen bonds with target proteins but also exhibits higher polar character that limits passive membrane crossing [2].

Hydrogen bonding Solubility Target engagement Scaffold optimization

Best-Use Application Scenarios for Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate Based on Quantified Differentiation


Hit-to-Lead Optimization Requiring Defined Regioisomeric Identity in N-Arylsulfonylglycinate SAR Studies

Medicinal chemistry teams exploring structure-activity relationships (SAR) of N-arylsulfonylglycine derivatives as enzyme inhibitors (e.g., COX-2, alkaline phosphatase, elastase) should procure the 2,4-dimethoxy isomer specifically when the regioisomeric substitution pattern is hypothesized to influence binding pocket complementarity. The computed XLogP3 (0.9) and TPSA (90.5 Ų) provide a baseline for permeability-guided optimization, and the 98% purity option minimizes confounding impurity-driven assay artifacts [1]. The methyl ester serves as a metabolically labile prodrug motif that can be selectively hydrolyzed to the free acid for comparator studies .

Agrochemical Lead Discovery: Sulfonylglycinate Herbicide Scaffold with Balanced Lipophilicity

Patent literature (JPH02115157A) establishes N-sulfonylglycine derivatives as herbicidal leads with activity against paddy field and plowed field weeds [1]. The 2,4-dimethoxy substitution pattern on the aniline ring may confer distinct weed-selectivity profiles compared to halogenated or alkyl-substituted analogs, based on the established sensitivity of sulfonylurea herbicide selectivity to aryl substitution . The intermediate XLogP3 (0.9) and moderate TPSA (90.5 Ų) position this compound for foliar uptake studies where both aqueous solubility and cuticular penetration are required.

Chemical Biology Probe Development Where Absence of H-Bond Donors Reduces Off-Target Promiscuity

The HBD = 0 profile of this methyl ester eliminates a frequent source of non-specific binding (carboxylic acid-mediated metal chelation or non-directed H-bonding to serum proteins) [1]. For cellular target engagement assays using CETSA or nanoBRET at 1–30 µM, the 98% purity specification is recommended to maintain maximal signal-to-noise, as impurities at 5% can contribute non-specific cellular effects that confound target deconvolution .

Library Screening Deck Diversification with Regioisomer-Controlled Chemical Space

High-throughput screening (HTS) library curators seeking to expand chemical diversity within the N-arylsulfonylglycinate series should include the 2,4-dimethoxy isomer as a distinct chemotype separate from the 2,5- and 3,4-dimethoxy variants, as regioisomeric differences can produce divergent hit profiles against the same target panel [1]. Procurement of all three regioisomers from a single vendor (AKSci) with matched 95% purity specification enables internally controlled comparative screening with minimized vendor-dependent variability .

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